3-(Iodomethyl)oxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

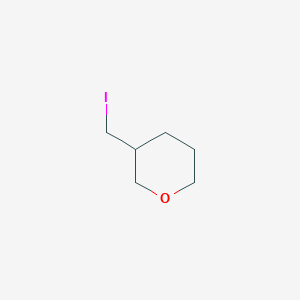

3-(Iodomethyl)oxane, also known as tetrahydro-3-(iodomethyl)-2H-pyran, is a heterocyclic organic compound with the molecular formula C₆H₁₁IO. It features a six-membered ring containing one oxygen atom and an iodomethyl group attached to the third carbon atom. This compound is part of the oxane family, which are cyclic ethers with significant applications in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)oxane typically involves the halogenation of oxane derivatives. One common method is the reaction of oxane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with iodomethane to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Iodomethyl)oxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.

Cycloaddition: The oxane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Cycloaddition: Photochemical conditions or transition metal catalysts.

Major Products Formed

Nucleophilic Substitution: Azidomethyl oxane, cyanomethyl oxane, thiomethyl oxane.

Oxidation: Hydroxymethyl oxane, formyl oxane.

Reduction: Methyl oxane.

Cycloaddition: Bicyclic oxane derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(Iodomethyl)oxane

The synthesis of this compound typically involves the halogenation of oxane derivatives. A common method includes the reaction of oxane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This process generates an alkoxide intermediate that undergoes nucleophilic substitution with iodomethane to produce the desired compound.

Synthetic Routes and Reaction Conditions

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Halogenation | Oxane + Iodomethane | NaH or Kt-BuOK, DMSO | High |

| Nucleophilic Substitution | Alkoxide Intermediate | Varies | High |

Chemistry

- Intermediate in Organic Synthesis : this compound is used as a building block for synthesizing complex organic molecules and heterocycles. Its reactivity facilitates the construction of various chemical architectures.

Biology

- Bioactive Molecule : Research has indicated potential applications in drug discovery, focusing on its bioactive properties that may contribute to therapeutic agents.

Medicine

- Pharmaceutical Development : The compound is explored for its role in synthesizing antiviral and anticancer drugs. Its ability to modify biological pathways makes it a candidate for further investigation in medicinal chemistry.

Industry

- Specialty Chemicals Production : this compound is utilized in producing specialty chemicals that possess unique properties beneficial for various industrial applications.

Case Studies

- Drug Development : A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, showcasing its potential as a lead compound for drug development.

- Synthesis of Heterocycles : Researchers utilized this compound in synthesizing novel heterocyclic compounds that exhibited enhanced biological activity against bacterial strains.

Wirkmechanismus

The mechanism of action of 3-(Iodomethyl)oxane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group acts as a leaving group. This property makes it a versatile intermediate in organic synthesis. The compound can also participate in ring-opening reactions, leading to the formation of various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Bromomethyl)oxane

- 3-(Chloromethyl)oxane

- 3-(Fluoromethyl)oxane

- 3-(Azidomethyl)oxane

Comparison

3-(Iodomethyl)oxane is unique due to the presence of the iodomethyl group, which is a good leaving group in nucleophilic substitution reactions. This property makes it more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. Additionally, the iodomethyl group can participate in specific reactions that other halomethyl groups may not, such as certain cycloaddition reactions .

Biologische Aktivität

3-(Iodomethyl)oxane, a synthetic organic compound, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by its oxane (tetrahydrofuran) ring and an iodomethyl substituent. The presence of the iodine atom enhances the compound's reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated nature of this compound may contribute to its effectiveness against various bacterial strains.

- Anticancer Potential : Research indicates that halogenated compounds can influence cell proliferation and apoptosis pathways, potentially making this compound a candidate for anticancer drug development.

- Neuropharmacological Effects : Compounds with oxane structures have been explored for their neuropharmacological effects, including modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects may involve:

- Binding Affinity : Interaction studies reveal that the compound may bind to specific receptors or enzymes, influencing their activity. For instance, the iodomethyl group could enhance binding affinity to target proteins involved in disease pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of halogenated oxanes found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that this compound reduced cell viability by inducing apoptosis at concentrations above 50 µM. Further mechanistic studies suggested involvement of the mitochondrial pathway.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(iodomethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXLWDZIZHVRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.